molecular formula C8H14N4 B15327533 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine

Cat. No.: B15327533
M. Wt: 166.22 g/mol
InChI Key: MJYANGYSZJSGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a 1,2,4-triazole moiety. The compound’s structure combines a rigid cyclopentyl backbone with a heteroaromatic triazole ring, which confers unique electronic and steric properties. The 1,2,4-triazole group is methylated at the N1 position, enhancing its metabolic stability compared to unmethylated analogs .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C8H14N4/c1-12-7(10-6-11-12)8(9)4-2-3-5-8/h6H,2-5,9H2,1H3

InChI Key

MJYANGYSZJSGAD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine and related compounds:

Compound Name Structural Features Synthetic Route Physicochemical Properties Applications Key References
1-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine Cyclopentyl backbone, 1-methyl-1H-1,2,4-triazole, primary amine Reductive amination (likely similar to ) MW: ~195 g/mol (estimated), logP: ~1.5 (predicted) Potential CNS or metabolic targets (inferred from analogs)
3-Phenyl-1H-1,2,4-triazol-5-amine 1,2,4-Triazole with phenyl and amine groups Cyclocondensation of thiosemicarbazides MW: 175.19 g/mol, Crystalline (X-ray resolved) Building block for fused heterocycles (e.g., antitumor agents)
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine 1,2,3-Triazole, benzyl group, dimethylamine Copper-catalyzed azide-alkyne cycloaddition (CuAAC) MW: 242.29 g/mol, 1H-NMR δ 7.95 (s, triazole proton) Antimicrobial or anti-inflammatory scaffolds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid Benzoic acid linked to 1-methyl-1H-1,2,4-triazole Suzuki-Miyaura coupling or direct functionalization MW: 203.20 g/mol, TPSA: 72.4 Ų Intermediate for kinase inhibitors
1-(2-(4-(1-(4-Fluorophenyl)-5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-indol-3-yl)... Complex indole-piperidine scaffold with triazole Multi-step reductive amination and coupling MW: 487.57 g/mol, HBA: 8, HBD: 1 Investigated for neuropsychiatric disorders (NIMH catalog)
2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid dihydrochloride Amino acid derivative with triazole Resolution of racemic mixtures via chiral salts MW: 254.09 g/mol, Water-soluble (salt form) Probable building block for peptide-based therapeutics

Key Observations

Structural Diversity: The target compound’s cyclopentyl backbone distinguishes it from phenyl- or indole-containing analogs (e.g., ). Substituents on the triazole ring (e.g., methyl vs. phenyl) significantly alter electronic properties. For example, the methyl group in the target compound reduces polarity compared to phenyl-substituted triazoles (logP ~1.5 vs. ~2.5 for phenyl analogs) .

Synthetic Accessibility :

  • Reductive amination () is a common route for amine-containing triazoles, though the cyclopentyl ketone precursor may require specialized synthesis.
  • Triazole benzoic acid derivatives () often employ cross-coupling reactions, which are less relevant to the target compound’s synthesis .

Amino acid derivatives () highlight the triazole’s compatibility with bioisosteric replacements in drug design .

Crystallographic Data :

  • While the target compound lacks reported crystal structures, analogs like 3-phenyl-1H-1,2,4-triazol-5-amine () have been resolved via SHELX software, confirming planar triazole geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.